1-(3-Methylpiperidin-3-yl)prop-2-en-1-one
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Overview
Description
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a methyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperidine and propenone derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one can be compared with other piperidine derivatives and related compounds, such as:
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one: A similar compound with an alkyne group instead of an alkene.
3-Methylpiperidine: The parent compound without the prop-2-en-1-one moiety.
Piperidine: The basic structure without any substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-methylpiperidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
SOSTUOVMOAFNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(=O)C=C |
Origin of Product |
United States |
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